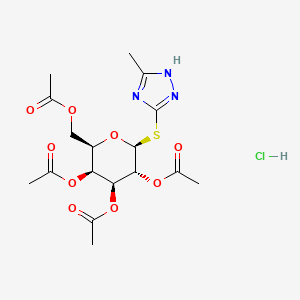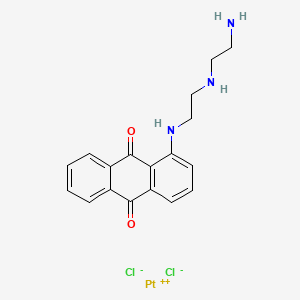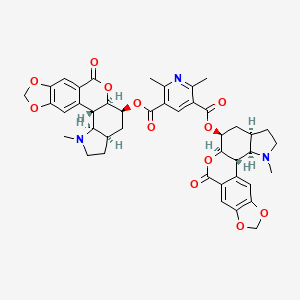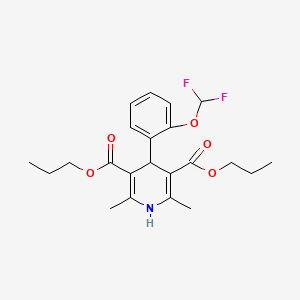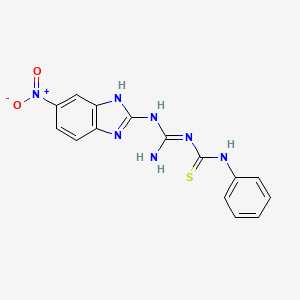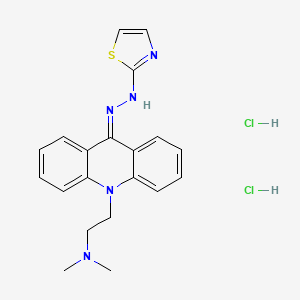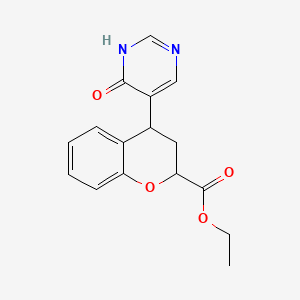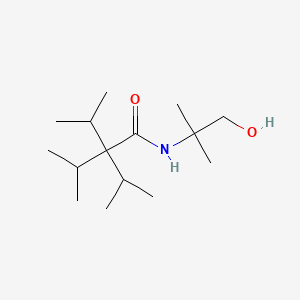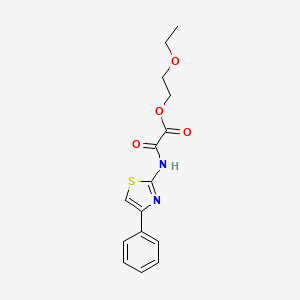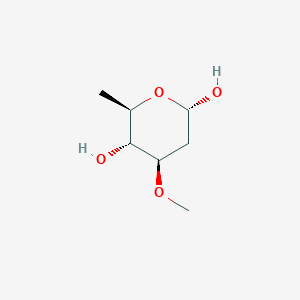
alpha-D-Oleandropyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Oleandropyranose: is a cyclic form of a sugar molecule, specifically a pyranose, which is a six-membered ring structure. This compound is a derivative of oleandrose, a deoxy sugar commonly found in nature. Pyranoses are significant in biochemistry due to their role in the structure and function of various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Oleandropyranose typically involves the selective acetylation of D-glucose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired anomeric form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Oleandropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Alpha-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of alpha-D-Oleandropyranose involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to these targets, altering their activity and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Alpha-D-Oleandropyranose can be compared to other similar compounds such as:
Alpha-D-Quinovopyranose: Another pyranose form with similar structural features but different biological activities.
Alpha-D-Xylopyranose: A related sugar with distinct chemical properties and applications.
Beta-D-Oleandropyranose: The beta anomer of oleandropyranose, differing in the orientation of the hydroxyl group at the anomeric carbon .
Propriétés
Numéro CAS |
99437-07-7 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 |
Clé InChI |
DBDJCJKVEBFXHG-MVIOUDGNSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O |
SMILES canonique |
CC1C(C(CC(O1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

